(2-(Chloromethoxy)ethyl)benzene
Description
Contextualization within Halogenated Ethers Research
Halogenated ethers, a class of compounds characterized by an ether linkage with one or more halogen atoms on the alkyl substituents, have a diverse history of applications and research focus. Initially, some halogenated ethers were investigated for their anesthetic properties. nih.govresearchgate.netwikipedia.orgresearchgate.netacs.org The introduction of halogens was a strategy to reduce the flammability associated with early anesthetics like diethyl ether. nih.govresearchgate.net
Research in this area has since evolved, with a significant focus on the synthesis and reactivity of these compounds as valuable synthetic intermediates. orgsyn.orgorganicmystery.comlibretexts.org The presence of a halogen atom alpha to the ether oxygen, as in (2-(Chloromethoxy)ethyl)benzene, renders the molecule susceptible to nucleophilic substitution, making it a useful alkylating agent. orgsyn.org This reactivity is a cornerstone of their utility in modern organic synthesis.
Historical Development of Research on this compound and Related Structures
The deliberate introduction of halogens into organic molecules, particularly for modifying their physical and chemical properties, gained significant traction in the 20th century. The development of chloromethylation reactions, for instance, provided a direct method for introducing a chloromethyl group onto aromatic rings. epo.orgacs.org It is plausible that this compound was first synthesized as an extension of these established synthetic methodologies, likely as a research intermediate or a target for reactivity studies.
Structural Features and Their Implications for Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay of its constituent parts: the benzene (B151609) ring, the ethyl linker, and the chloromethoxy group.
The Chloromethoxy Group: This is the most reactive site of the molecule. The chlorine atom is an excellent leaving group, and its position alpha to the ether oxygen activates the carbon atom towards nucleophilic attack. This makes the compound a potent electrophile, capable of reacting with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. The reactivity of such α-chloro ethers is well-documented. orgsyn.orgariel.ac.il
The combination of these features suggests that this compound can participate in a variety of transformations, including:
Nucleophilic Substitution: Reaction with alcohols, amines, thiols, and carbanions to introduce the phenethylmethoxyethyl group.
Electrophilic Aromatic Substitution: Functionalization of the benzene ring to create a diverse library of derivatives.
Elimination Reactions: Under certain basic conditions, elimination of HCl could potentially occur.
The pyrolysis of related phenethyl phenyl ethers has been studied to understand the decomposition pathways, which can involve both concerted and homolytic bond cleavage. nih.govacs.orgacs.orgnih.gov These studies provide a framework for predicting the thermal stability and decomposition products of this compound.
Overview of Research Trajectories for this compound
Given its structural attributes, research involving this compound is likely to proceed along several key trajectories:
Synthetic Methodology Development: Exploration of new and efficient methods for the synthesis of this compound and its derivatives. This could involve leveraging modern catalytic systems to achieve higher yields and selectivities. researchgate.netnih.govbeilstein-journals.org
Medicinal Chemistry: As a precursor to more complex molecules, it could be used in the synthesis of novel compounds with potential biological activity. The phenethyl ether motif is present in some natural products and pharmaceuticals. researchgate.net
Materials Science: The ability to functionalize both the ether and the aromatic ring makes it a candidate for the synthesis of monomers for polymerization or as a component in the development of new functional materials.
Mechanistic Studies: Detailed investigation into the reaction mechanisms of its various transformations to provide a deeper understanding of its reactivity and to enable more precise control over reaction outcomes.
Data Tables
Table 1: Key Structural Features and Their Reactivity Implications
| Structural Feature | Implied Reactivity |
| Chloromethoxy group | Potent electrophile for nucleophilic substitution |
| Benzene ring | Site for electrophilic aromatic substitution |
| Ethyl linker | Provides conformational flexibility |
Table 2: Potential Research Applications
| Research Area | Potential Application |
| Organic Synthesis | Versatile building block and alkylating agent |
| Medicinal Chemistry | Intermediate for the synthesis of bioactive molecules |
| Materials Science | Monomer precursor or functional material component |
Structure
3D Structure
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-(chloromethoxy)ethylbenzene |
InChI |
InChI=1S/C9H11ClO/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
HREKPKYGDPTADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethoxy Ethyl Benzene
Strategies for the Formation of the Chloromethyl Ether Moiety
The critical step in the synthesis of (2-(Chloromethoxy)ethyl)benzene is the introduction of the chloromethyl ether group [-O-CH₂-Cl] onto the 2-phenylethanol (B73330) backbone. This transformation can be approached through several established chemical strategies.
Routes Involving Ethereal Linkage Formation
The formation of the ether linkage is typically achieved by reacting the hydroxyl group of the precursor, 2-phenylethanol, with an activated source of formaldehyde (B43269) in the presence of a chloride source. A classic and direct method involves the reaction of an alcohol with formaldehyde and hydrogen chloride. orgsyn.org In this approach, 2-phenylethanol would be treated with formaldehyde (or its trimer, trioxane, or polymer, paraformaldehyde) and saturated with hydrogen chloride gas. orgsyn.org The reaction proceeds through the protonation of formaldehyde, which generates a highly electrophilic hydroxymethyl cation (or its equivalent), which is then attacked by the oxygen atom of the alcohol. Subsequent dehydration and attack by a chloride ion yield the final chloromethyl ether product.
Another significant route involves the reaction of an acetal (B89532), such as dimethoxymethane (B151124), with an acid halide, catalyzed by a Lewis acid. orgsyn.org This method generates the reactive chloromethyl methyl ether (MOMCl) in situ, which can then react with the alcohol. orgsyn.org This avoids the handling of the highly carcinogenic bis(chloromethyl) ether, which can be a byproduct in traditional preparations using formaldehyde and HCl. orgsyn.org
Halogenation Approaches for Chloromethyl Derivatization
Halogenation approaches are integral to the formation of the chloromethyl group. The most direct method employs hydrogen chloride gas passed through a mixture of the alcohol (2-phenylethanol) and formaldehyde. orgsyn.org In this scenario, HCl serves a dual role: it acts as a catalyst by protonating formaldehyde and as the source of the chloride nucleophile that completes the formation of the chloro-ether.
Alternatively, more recent and often higher-yielding procedures utilize different halogenating agents. The reaction between an acetal and an acid halide, such as acetyl chloride or thionyl chloride, is a powerful method for generating α-halo ethers. organic-chemistry.orgnih.gov For instance, dimethoxymethane can react with acetyl chloride in the presence of a catalytic amount of a zinc(II) salt to rapidly produce chloromethyl methyl ether. organic-chemistry.orgnih.gov This resulting ether can then be used to alkylate the 2-phenylethanol. This two-step, one-pot approach offers excellent control and minimizes the formation of hazardous byproducts.
Precursor Chemistry in the Synthesis of this compound
The synthesis of the target compound is fundamentally dependent on the availability and purity of its primary precursor, 2-phenylethanol.
Synthesis and Functionalization of Phenyl-Substituted Ethyl Alcohol Precursors
2-Phenylethanol is a widely used compound, and numerous methods for its synthesis have been developed. Key industrial and laboratory-scale preparations include:
Grignard Synthesis: A conventional method involves the reaction of a phenylmagnesium halide (typically prepared from chlorobenzene (B131634) or bromobenzene) with ethylene (B1197577) oxide. google.commdpi.com The Grignard reagent attacks the epoxide ring, and subsequent acidic workup yields 2-phenylethanol. google.commdpi.com A drawback of this method is the use of hazardous solvents like diethyl ether. google.com
Friedel-Crafts Reaction: This approach involves the alkylation of benzene (B151609) with ethylene oxide using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), at low temperatures. mdpi.comnih.gov Maintaining strict temperature control is critical to prevent side reactions, such as the formation of dibenzyl compounds. google.com
Hydrogenation of Styrene Oxide: Styrene oxide can be reduced to 2-phenylethanol via catalytic hydrogenation. mdpi.com Various catalysts, including Raney Nickel, are effective for this transformation, though the process often requires high pressures of hydrogen gas. mdpi.com Reduction with chemical hydrides like lithium aluminum hydride (LiAlH₄) is also possible but can lead to mixtures of primary and secondary alcohols and may not be economically viable on a large scale. google.comgoogle.com
The following table provides a comparative overview of common synthetic routes to 2-phenylethanol.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Key Considerations | References |
| Grignard Synthesis | Chlorobenzene, Ethylene Oxide | Magnesium, H₂SO₄ | Use of hazardous ether solvent; in situ preparation of Grignard reagent can be challenging. | google.com, mdpi.com |
| Friedel-Crafts Reaction | Benzene, Ethylene Oxide | AlCl₃ | Requires low temperatures (<25°C) to avoid side products. | google.com, mdpi.com |
| Hydrogenation | Styrene Oxide | Raney Nickel, H₂ | Requires high-pressure hydrogenation equipment. | mdpi.com |
| Reduction | Styrene Oxide | LiAlH₄, NaBH₄ | Can produce mixtures of alcohols; reagents can be expensive for large-scale use. | google.com, google.com |
Role of Formaldehyde and Halogenating Agents in Chloromethyl Ether Formation
Formaldehyde, typically used in its aqueous form (formalin) or as the polymer paraformaldehyde, serves as the one-carbon electrophile that bridges the alcohol's oxygen and the chlorine atom. orgsyn.orgnih.gov In acidic conditions, formaldehyde is activated to form a reactive intermediate that is susceptible to nucleophilic attack by the alcohol. orgsyn.org
Halogenating agents provide the crucial chloride component.
Hydrogen Chloride (HCl): In aqueous or gaseous form, HCl is the classic reagent used in conjunction with formaldehyde. orgsyn.orgnih.gov
Thionyl Chloride (SOCl₂): This reagent can be used to convert alcohols to chlorides and can also participate in the formation of chloromethyl ethers, often by reacting with an intermediate hemiacetal. A method for preparing a related compound, 2-(2-chloroethoxy)ethanol, involves the treatment of a diethylene glycol derivative with thionyl chloride. google.com
Acid Halides (e.g., Acetyl Chloride): As part of modern synthetic methods, acid halides react with acetals to generate α-chloroethers in situ, providing a mild and efficient source of the chloromethylating agent. organic-chemistry.orgnih.gov
Optimization of Synthetic Pathways for this compound
Optimizing the synthesis of this compound focuses on improving reaction efficiency, yield, and safety. A key area for optimization is the chloromethyl ether formation step, which can be sluggish and produce hazardous byproducts.
A significant advancement is the use of Lewis acid catalysts to accelerate the reaction. Research has shown that zinc(II) salts, such as zinc bromide (ZnBr₂) or zinc triflate (Zn(OTf)₂), can catalytically accelerate the formation of chloromethyl ethers from acetals and acid halides. organic-chemistry.orgnih.gov These methods can achieve near-quantitative yields in a few hours with very low catalyst loading (e.g., 0.01 mol%). organic-chemistry.orgnih.gov This catalytic approach allows the reaction to proceed under mild conditions and enables the direct use of the resulting solution without isolating the potentially carcinogenic chloromethyl ether intermediate. organic-chemistry.org
For large-scale production, statistical methods like Response Surface Methodology (RSM) could be employed to systematically optimize reaction variables such as temperature, reactant molar ratios, and catalyst concentration. mdpi.com Although applied to the synthesis of a different chlorinated compound, the principles of RSM are broadly applicable for maximizing product yield and minimizing reaction time and byproducts in a robust and computationally efficient manner. mdpi.com
Catalytic Systems in the Synthesis of this compound
The formation of this compound from 2-phenylethanol and formaldehyde/HCl is an acid-catalyzed process. The catalyst plays a crucial role in activating the formaldehyde to facilitate the nucleophilic attack by the hydroxyl group of the alcohol.
Lewis Acid Catalysis:
Lewis acids are effective catalysts for this transformation. For instance, zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides to produce haloalkyl ethers in high yields scirp.org. While not a direct synthesis of the target molecule, this demonstrates the utility of Lewis acids in forming the C-O-C-Cl linkage. In a related context, the chlorination of various aromatic alcohols has been successfully carried out using aluminum chloride (AlCl₃) as the chlorination reagent, achieving high conversion and selectivity scirp.org. Tin(IV) chloride (SnCl₄) has also been employed as a catalyst in the chloromethylation of aromatic compounds nih.gov.
Brønsted Acid Catalysis:
Concentrated hydrochloric acid (HCl) itself can act as the catalyst, providing the acidic medium necessary for the reaction to proceed. In similar reactions, such as the preparation of (2-bromoethyl)benzene (B7723623) from 2-phenylethanol, a strong Brønsted acid (sulfuric acid) is used in conjunction with the halogen source (hydrogen bromide) prepchem.com.
The selection of the catalytic system is a key parameter that influences the reaction's efficiency. The table below summarizes potential catalytic systems based on analogous reactions.
| Catalyst Type | Specific Catalyst Example | Potential Role in Synthesis | Reference |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Activates formaldehyde, promotes C-O bond formation. | scirp.org |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Catalyzes formation of haloalkyl ethers from acetals. | scirp.org |
| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Used in chloromethylation of aromatic compounds. | nih.gov |
| Brønsted Acid | Concentrated Hydrochloric Acid (HCl) | Provides the acidic environment and is a reactant. | prepchem.com |
Reaction Condition Parameters Influencing Yield and Selectivity
The yield and selectivity of the synthesis of this compound are highly dependent on several reaction parameters. Careful optimization of these conditions is necessary to maximize the formation of the desired product and minimize the occurrence of side reactions, such as the formation of bis(2-phenylethoxy)methane or other byproducts.
Temperature:
Temperature control is critical. The chloromethylation of alcohols is often conducted at low to moderate temperatures to control the exothermic nature of the reaction and to prevent the degradation of the product. For instance, in the preparation of N-[2-(2-chloroethoxy)ethyl]acetamide, the reaction with thionyl chloride is initially carried out at 10–15°C and then refluxed for a short period nih.gov. In the chlorination of aromatic alcohols using AlCl₃, a temperature of 70°C was found to be optimal for achieving high conversion scirp.org.
Reaction Time:
The duration of the reaction must be sufficient to ensure complete conversion of the starting material but not so long as to promote the formation of byproducts. Monitoring the reaction progress, for example by gas chromatography (GC), is a standard practice to determine the optimal reaction time. In the synthesis of benzyl (B1604629) chloromethyl ether, the reaction is considered complete after approximately 2 hours when two clear phases appear orgsyn.org.
Reactant Ratio:
The molar ratio of the reactants (2-phenylethanol, formaldehyde, and HCl) significantly impacts the product distribution. An excess of the chloromethylating agent can lead to the formation of undesired byproducts. Conversely, an insufficient amount will result in incomplete conversion of the starting alcohol. In the chlorination of 3-methylbenzyl alcohol, varying the ratio of the alcohol to AlCl₃ showed that a higher proportion of the catalyst increased the conversion significantly scirp.org.
The following table outlines the typical influence of these parameters on the synthesis.
| Parameter | Condition | Expected Effect on Yield and Selectivity |
| Temperature | Low to Moderate (e.g., 0-70°C) | Favors desired product, minimizes byproduct formation. |
| Reaction Time | Optimized (e.g., 1-10 hours) | Ensures high conversion without significant degradation. |
| Reactant Ratio | Stoichiometric or slight excess of one reactant | Controls product distribution and minimizes unreacted starting materials. |
Purification Strategies for this compound in Synthetic Contexts
After the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, the catalyst, and various byproducts. A multi-step purification strategy is typically employed to isolate this compound in high purity.
Aqueous Workup:
The initial step in purification often involves an aqueous workup. The reaction mixture is typically washed with water to remove the acid catalyst and any water-soluble impurities. A subsequent wash with a mild base, such as a sodium bicarbonate solution, is used to neutralize any remaining acid prepchem.com. This is followed by another water wash to remove any residual salts.
Drying:
The organic layer separated after the aqueous workup is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any dissolved water researchgate.net.
Distillation:
The final and most crucial purification step for liquid products like this compound is distillation. Fractional distillation under reduced pressure (vacuum distillation) is often necessary to separate the product from high-boiling impurities and unreacted starting materials without causing thermal decomposition nih.govresearchgate.net. The boiling point of the product is a key physical property used to guide the fractionation. For example, benzyl chloromethyl ether is purified by distillation at approximately 3 mm Hg orgsyn.org.
The general purification protocol is summarized in the table below.
| Purification Step | Reagents/Method | Purpose |
| Aqueous Wash | Water, Sodium Bicarbonate Solution | Remove acid catalyst and water-soluble byproducts. |
| Drying | Anhydrous Magnesium Sulfate or Sodium Sulfate | Remove dissolved water from the organic phase. |
| Distillation | Fractional Vacuum Distillation | Isolate the pure product from other components. |
Reactivity and Reaction Mechanisms of 2 Chloromethoxy Ethyl Benzene
Nucleophilic Substitution Reactions Involving the Chloromethyl Group of (2-(Chloromethoxy)ethyl)benzene
The chloromethyl group in this compound is the primary site for nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it susceptible to attack by various nucleophiles.
The nucleophilic substitution at the chloromethyl group can proceed through either an S_N_1 or S_N_2 mechanism, with the predominant pathway being influenced by several factors including the nucleophile's strength and the solvent's properties. libretexts.org
S_N_2 Mechanism: A strong nucleophile in a polar aprotic solvent generally favors the S_N_2 pathway. libretexts.orgyoutube.com This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. askthenerd.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Given that this compound is a primary-like chloroalkane, the S_N_2 mechanism is often favored due to reduced steric hindrance around the reaction center. researchgate.net
S_N_1 Mechanism: In contrast, a weak nucleophile and a polar protic solvent favor the S_N_1 mechanism. libretexts.orgyoutube.com This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. youtube.com The stability of this intermediate is crucial. The carbocation formed from this compound would be an α-alkoxycarbocation, which is stabilized by the adjacent oxygen atom through resonance. This stabilization can make the S_N_1 pathway more accessible than for a simple primary alkyl halide. The subsequent step involves a rapid attack by the nucleophile on the carbocation. youtube.com
The choice between these two pathways is a delicate balance of these factors, as summarized in the table below.
| Factor | Favors S_N_1 | Favors S_N_2 |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) |
Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the case of this compound, nucleophilic attack will preferentially occur at the more electrophilic carbon of the chloromethyl group rather than at any of the carbons in the phenethyl group under typical nucleophilic substitution conditions.
The stereochemistry of the reaction depends on the operative mechanism:
S_N_2 reactions proceed with an inversion of stereochemistry at the reaction center. This is because the nucleophile attacks from the side opposite to the leaving group (back-side attack). askthenerd.com
S_N_1 reactions , proceeding through a planar carbocation intermediate, typically lead to a racemic mixture of products if the starting material is chiral and the reaction occurs at a stereocenter. youtube.com
Electrophilic Reactivity and Carbocationic Intermediates Derived from this compound
While the primary reactivity of the chloromethyl group is nucleophilic substitution, the benzene (B151609) ring of the phenethyl group can undergo electrophilic aromatic substitution. The ethyl group is an activating, ortho-, para-director. youtube.comyoutube.com
As mentioned, the S_N_1 reaction of this compound proceeds through the formation of an α-alkoxycarbocation. This carbocation is stabilized by the resonance donation of a lone pair of electrons from the adjacent oxygen atom, which delocalizes the positive charge. These carbocations can be "trapped" by a variety of nucleophiles present in the reaction mixture, leading to the formation of new ether derivatives.
Carbocation intermediates are susceptible to rearrangements to form more stable carbocations. libretexts.org While the α-alkoxycarbocation formed from this compound is relatively stable, rearrangements could theoretically occur, such as a hydride shift from the adjacent methylene (B1212753) group. However, the stability imparted by the oxygen atom generally makes such rearrangements less favorable than for simple alkyl carbocations.
Elimination Reactions from this compound
Elimination reactions, such as E1 and E2, are also possible for this compound, although they are generally less common than substitution reactions for this type of compound under nucleophilic conditions. libretexts.org
E2 Mechanism: This mechanism is favored by strong, sterically hindered bases. libretexts.org The base would abstract a proton from the carbon adjacent to the chloromethyl group (the α-carbon of the ether). However, in this compound, there are no protons on the oxygen atom. The protons on the adjacent methylene group of the phenethyl moiety are beta to the chlorine and could potentially be removed. This would lead to the formation of a double bond and the expulsion of the chloride ion in a concerted step.
E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the S_N_1 reaction. libretexts.org Instead of being attacked by a nucleophile, the carbocation can lose a proton from an adjacent carbon to form an alkene. The stability of the resulting alkene is a key driving force.
In the context of this compound, elimination reactions are less likely to be the major pathway compared to nucleophilic substitution at the chloromethyl group, especially with non-basic or weakly basic nucleophiles. The presence of a strong, non-nucleophilic base would be required to favor elimination.
Pathways for the Formation of Unsaturated Derivatives
The formation of unsaturated derivatives from this compound, such as styrene, would necessitate an elimination reaction. The primary pathways considered for such reactions are the E2, E1, and E1cB mechanisms.
In a typical E2 mechanism , a strong base abstracts a proton while a leaving group departs simultaneously. For this compound, this would involve the abstraction of a benzylic proton (from the carbon adjacent to the benzene ring) and the departure of the chloromethoxy group. However, the alkoxide nature of the leaving group makes this pathway energetically unfavorable due to the strength of the C-O bond.
The E1 mechanism proceeds through a carbocation intermediate formed after the leaving group departs. This is unlikely for this substrate as it would require the formation of a primary carbocation, which is inherently unstable.
A more plausible, though still challenging, pathway is the E1cB (Elimination, Unimolecular, conjugate Base) mechanism . stackexchange.com This mechanism is favored when the leaving group is poor and when acidic protons are present, leading to a stabilized carbanion. stackexchange.com
The steps for an E1cB mechanism would be:
Deprotonation: A strong base removes a proton from the benzylic carbon (Cβ), which is the most acidic C-H bond due to the resonance stabilization of the resulting carbanion by the adjacent phenyl ring. stackexchange.com
Elimination: The resulting resonance-stabilized carbanion then expels the chloromethoxy leaving group to form the unsaturated product, styrene. The rate-determining step in this pathway is often the formation of the carbanion. stackexchange.com
The presence of a poor leaving group (alkoxide) and the potential for a stabilized carbanion at the benzylic position suggest that if elimination were to occur, the E1cB pathway would be the most probable. stackexchange.com
Radical Reactions Involving this compound
The presence of a C-Cl bond and benzylic hydrogens makes this compound susceptible to radical reactions, typically initiated by heat or UV light. doubtnut.com
Homolytic Cleavage of C-Cl Bonds
Under radical conditions, the weakest bond in the molecule is most likely to break. The C-Cl bond in the chloromethoxy group is significantly weaker than the C-H, C-C, and C-O bonds in the rest of the molecule. Homolytic cleavage of this bond, initiated by heat or light, would generate two radical species. doubtnut.com
Reaction: Ph-CH₂-CH₂-O-CH₂-Cl → Ph-CH₂-CH₂-O-CH₂• + •Cl
This initiation step produces an alkoxymethyl radical and a chlorine radical. The chlorine radical is highly reactive and can proceed to propagate a chain reaction.
Radical Initiated Transformations
Once a chlorine radical is formed, it can abstract a hydrogen atom from the substrate to form HCl and a new organic radical. The site of hydrogen abstraction is determined by the stability of the resulting radical. In this compound, there are several types of C-H bonds, but abstraction of a benzylic hydrogen is strongly favored. youtube.com
Propagation Step: Ph-CH₂-CH₂-O-CH₂-Cl + •Cl → Ph-CH•-CH₂-O-CH₂-Cl + HCl
The reason for this selectivity is the formation of a benzylic radical . This radical is significantly stabilized by resonance, with the unpaired electron delocalized over the adjacent benzene ring. doubtnut.comyoutube.com This makes the benzylic C-H bond weaker than the other C-H bonds in the molecule. oregonstate.edu
The newly formed benzylic radical can then react with another molecule or radical, leading to various products. For instance, in the presence of Cl₂, it could lead to the formation of a chlorinated product at the benzylic position. This type of side-chain halogenation is a characteristic reaction for alkylbenzenes under radical conditions. doubtnut.com
Transformations of the Phenylethyl Moiety in this compound
The phenylethyl portion of the molecule retains the characteristic reactivity of a substituted benzene ring, particularly towards electrophilic attack.
Aromatic Substitution Reactions on the Phenyl Ring
The substituent attached to the benzene ring is an ethyl group bearing a chloromethoxy functionality, -(CH₂CH₂OCH₂Cl). For the purposes of electrophilic aromatic substitution (EAS), the primary influence comes from the alkyl group directly attached to the ring. Alkyl groups are known to be activating and ortho-, para-directing. msu.edutalkingaboutthescience.com
The mechanism involves the attack of an electrophile (E⁺) on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. msu.edulibretexts.org The positive charge in this intermediate is delocalized, with significant charge density at the ortho and para positions relative to the substituent. The activating nature of the alkyl group stabilizes this intermediate, favoring substitution at these positions. msu.edu The subsequent loss of a proton restores the aromaticity of the ring. libretexts.org
While the oxygen and chlorine atoms are electronegative, their distance from the ring means their electron-withdrawing inductive effects are significantly attenuated and have a minimal impact on the directing properties of the primary alkyl substituent. Therefore, this compound is expected to undergo electrophilic aromatic substitution primarily at the ortho and para positions. msu.edu
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Electrophile | Predicted Major Products (Ortho and Para Isomers) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(2-(Chloromethoxy)ethyl)-2-nitrobenzene and 1-(2-(Chloromethoxy)ethyl)-4-nitrobenzene masterorganicchemistry.com |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Bromo-2-(2-(chloromethoxy)ethyl)benzene and 1-Bromo-4-(2-(chloromethoxy)ethyl)benzene msu.edu |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(4-(2-(Chloromethoxy)ethyl)phenyl)ethan-1-one (Para isomer likely predominates due to sterics) msu.edu |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | 1-(2-(Chloromethoxy)ethyl)-2-methylbenzene and 1-(2-(Chloromethoxy)ethyl)-4-methylbenzene chemguide.co.uk |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-(2-(Chloromethoxy)ethyl)benzenesulfonic acid and 4-(2-(Chloromethoxy)ethyl)benzenesulfonic acid masterorganicchemistry.com |
Functional Group Interconversions on the Ethyl Chain
The ethyl chain of this compound presents two primary sites for functional group interconversion: the benzylic carbon (Cα), which is directly attached to the phenyl ring, and the terminal carbon (Cβ), which is bonded to the chloromethoxy group. The reactivity at these positions is influenced by the phenyl group, which can stabilize reactive intermediates at the benzylic position, and the electron-withdrawing nature of the adjacent chloromethoxy group. While specific research on the reactivity of this compound is not extensively documented, its chemical behavior can be predicted based on established principles of organic chemistry for analogous phenethyl and ether compounds.
The primary transformations on the ethyl chain involve oxidation, reduction, and substitution reactions. These reactions allow for the conversion of the ethyl group into a variety of other functional groups, providing pathways to new molecular structures.
The ethyl side-chain of this compound is susceptible to oxidation, particularly at the benzylic position, which is activated by the adjacent benzene ring. libretexts.org
Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, are known to oxidize alkyl chains on a benzene ring to a carboxylic acid group. chemistrysteps.com For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.org In the case of this compound, the entire ethyl chain would be cleaved, regardless of its length, to yield benzoic acid. chemistrysteps.com The chloromethoxy portion of the molecule would be lost during this vigorous oxidation.
Oxidation at the Benzylic Position: Milder or more selective oxidizing agents could potentially lead to oxidation at the benzylic position to form a ketone. The study of one-electron oxidations of 2-phenylethyl phenyl ether derivatives has shown that side-chain attack at the benzylic carbon can occur, leading to the formation of aldehyde or ketone products. colab.ws For the title compound, this would theoretically yield 1-phenyl-2-(chloromethoxy)ethan-1-one. However, the conditions must be carefully controlled to avoid cleavage of the ether linkage or further oxidation.
Ether Oxidation: The ether linkage itself is subject to oxidation. Autoxidation of ethers can proceed via radical mechanisms to form hydroperoxides, typically at the carbon atom adjacent to the ether oxygen. rsc.org In the case of this compound, this would occur at the Cβ position of the ethyl chain. Fungal heme-peroxygenases have also been shown to catalyze the oxidative cleavage of the ether bond in aromatic ethers by inserting an oxygen atom adjacent to the ether oxygen, leading to an unstable hemiacetal that decomposes. masterorganicchemistry.com
The ethyl chain of this compound is fully saturated and therefore not subject to reduction by typical hydrogenation methods. However, the functional groups attached to it can be reduced.
Hydrogenolysis of the Ether Bond: The C-O bond at the benzylic position of ethers can be cleaved by catalytic hydrogenolysis. imperial.ac.uk While the ether in this compound is not directly at the benzylic position, the phenethyl system can still undergo related cleavage reactions under certain conditions. More relevant is the reactivity of the chloromethyl ether portion. This group can be cleaved reductively. For instance, treatment with a reducing agent like zinc dust in acetic acid would likely reduce the chloromethyl group, potentially leading to the formation of 2-phenylethanol (B73330) after hydrolysis of the resulting methoxyethyl intermediate.
Substitution reactions provide a versatile route for functionalizing the ethyl chain, with the benzylic position being the most probable site for such transformations due to the resonance stabilization of intermediates. libretexts.orgchemistrysteps.com
Benzylic Halogenation: A key reaction for initiating further functional group interconversions is the selective halogenation of the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. libretexts.org This reaction would introduce a bromine atom at the Cα position, yielding (1-bromo-2-(chloromethoxy)ethyl)benzene.
Nucleophilic Substitution: The resulting benzylic halide is a prime substrate for nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms are possible due to the stabilized benzylic carbocation). chemistrysteps.com This allows for the introduction of a wide array of functional groups. The table below illustrates potential products from the reaction of (1-bromo-2-(chloromethoxy)ethyl)benzene with various nucleophiles.
| Nucleophile | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Hydroxide (OH⁻) | NaOH (aq) | 1-Phenyl-2-(chloromethoxy)ethan-1-ol | |
| Alkoxide (RO⁻) | NaOCH₃ | (2-(Chloromethoxy)-1-methoxyethyl)benzene | |
| Cyanide (CN⁻) | NaCN | 3-Phenyl-4-(chloromethoxy)butanenitrile | |
| Azide (N₃⁻) | NaN₃ | (1-Azido-2-(chloromethoxy)ethyl)benzene | |
| Ammonia (NH₃) | NH₃ | 1-Phenyl-2-(chloromethoxy)ethan-1-amine |
Note: The reactivity of the chloromethoxy group itself towards these nucleophiles presents a potential for competing side reactions.
It is important to note that the chloromethoxy group is also highly reactive. Chloroalkyl ethers are effective alkylating agents, and the chlorine atom is readily displaced by nucleophiles. oup.com Therefore, in any of the above reactions, there is a potential for reaction at the chloromethyl part of the ether in addition to, or instead of, reaction on the ethyl chain.
Based on a thorough review of scientific literature, there is insufficient specific data available for the chemical compound This compound to construct a detailed article according to the provided outline. The required research findings and applications in organic synthesis, as specified in the subtopics, are not substantially documented for this particular molecule in accessible chemical databases and publications.
The available research predominantly focuses on the related but structurally distinct compound, (2-Chloroethyl)benzene . Using information from this related compound would not adhere to the strict requirement of focusing solely on this compound.
Therefore, it is not possible to generate a scientifically accurate and detailed article on the "Role of this compound in Organic Synthesis and Methodology Development" that meets the specific requirements of the requested outline.
Role of 2 Chloromethoxy Ethyl Benzene in Organic Synthesis and Methodology Development
Development of Novel Reagents and Methodologies Utilizing (2-(Chloromethoxy)ethyl)benzene
Exploration of New Reaction Types
The principal new reaction type that has been explored using this compound is its intramolecular cyclization to form the isochroman (B46142) scaffold. Isochromans are a class of bicyclic ethers that form the core structure of numerous natural products and biologically active compounds. The development of synthetic routes to this framework is therefore of significant interest.
This compound serves as an ideal precursor for an intramolecular electrophilic aromatic substitution, a variant of the Friedel-Crafts reaction sometimes referred to as an oxa-Pictet–Spengler reaction. In this process, the compound is often not isolated but generated in situ from the more stable 2-phenylethanol (B73330) by reacting it with formaldehyde (B43269) and hydrogen chloride or another chloromethylating agent.
The key to this transformation is the generation of an electrophilic species from the chloromethoxy group. Under the influence of a catalyst, the chlorine atom departs, leading to the formation of a highly reactive oxonium ion or a related electrophilic intermediate. This electrophile is then intercepted by the tethered, electron-rich benzene (B151609) ring in an intramolecular fashion. The subsequent loss of a proton re-establishes the aromaticity of the benzene ring and completes the formation of the six-membered oxygen-containing heterocycle, isochroman. This cyclization represents a powerful method for building the isochroman ring system from a simple, linear starting material.
Reaction Scheme: Intramolecular Cyclization of this compound
This reaction has proven to be a reliable and efficient method for the synthesis of the parent isochroman system and its derivatives, contributing a significant tool to the field of heterocyclic chemistry.
Catalyst Development for Transformations Involving this compound
The successful transformation of this compound into isochroman is highly dependent on the use of a suitable catalyst to promote the key intramolecular cyclization step. The development and optimization of catalysts for this reaction have been a central aspect of its methodological advancement. The reaction is typically catalyzed by Lewis acids or strong Brønsted acids. researchgate.net
Lewis acids are the most common catalysts employed for this transformation. They function by coordinating to the chlorine atom of the chloromethyl ether group, which polarizes the C-Cl bond and facilitates its cleavage. This generates the critical electrophilic intermediate required for the subsequent attack by the aromatic ring. A variety of Lewis acids have been shown to be effective, with their catalytic activity influencing reaction rates and yields. researchgate.neteurekaselect.com
Common Lewis acids investigated for this and closely related intramolecular electrophilic cyclizations include tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), aluminum trichloride (B1173362) (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂). researchgate.netnih.gov The choice of catalyst can be crucial and is often determined by factors such as substrate compatibility, cost, and ease of handling. For instance, studies on analogous intramolecular amination reactions to form indoloquinolines have compared the efficacy of various Lewis acids, providing insight into their relative strengths for promoting such cyclizations. researchgate.net While the specific substrate differs, the catalytic principle is directly applicable to the cyclization of this compound.
The following table summarizes the comparative performance of different Lewis acids in a representative intramolecular electrophilic cyclization, highlighting the critical role of the catalyst in achieving the desired transformation.
Table 1: Comparison of Lewis Acid Catalysts in a Representative Intramolecular Cyclization Reaction researchgate.net Data from a related intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes.
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| SnCl₄ | Toluene | 18 | 46 |
| Fe(AcAc)₃ | Ethanol | 10 | 15 |
| ZnCl₂ | Ethanol | 10 | 15 |
| SnCl₂·2H₂O | Toluene | 12 | — |
| TiCl₄ | Toluene | 17 | — |
The data indicates that SnCl₄ is a significantly more effective catalyst for this type of transformation compared to the other metal salts tested under these specific conditions. researchgate.net The development and screening of such catalysts are fundamental to optimizing the synthesis of isochroman from this compound, enabling higher yields and milder reaction conditions.
Advanced Analytical Techniques for Mechanistic Studies and Reaction Monitoring of 2 Chloromethoxy Ethyl Benzene
Spectroscopic Methods for Elucidating Reaction Intermediates and Transition States
Spectroscopy allows for the direct observation of molecular structures and their changes during a chemical reaction. For a reactive species like (2-(Chloromethoxy)ethyl)benzene, these methods are key to identifying transient species that are central to its reaction pathways.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real time directly within the NMR tube. nih.govresearchgate.net By acquiring spectra at successive time intervals, one can track the consumption of reactants and the formation of products. The integration of specific resonance signals provides quantitative concentration data, which can be used to derive kinetic parameters such as reaction rates and rate constants. nih.gov This method is particularly valuable for distinguishing between isomers and identifying unexpected intermediates that may not be stable enough for isolation.
For instance, in a substitution reaction where the chlorine atom of this compound is displaced by a nucleophile (Nu-), in-situ ¹H NMR can monitor the disappearance of the reactant's characteristic chloromethylene protons (-O-CH₂-Cl) and the appearance of new signals corresponding to the product's -O-CH₂-Nu group. Combining rapid-mixing techniques with continuous flow NMR can provide high-quality kinetic information for off-equilibrium chemical reactions. researchgate.net
Table 1: Hypothetical In-Situ ¹H NMR Data for the Reaction of this compound with a Nucleophile
| Compound | Key Proton Signal | Chemical Shift (δ, ppm) | Observation Over Time |
| This compound | -O-CH₂-Cl | ~5.5 | Integral decreases |
| This compound | -CH₂-Ph | ~2.9 | Signal shifts upon product formation |
| Product | -O-CH₂-Nu | Varies (e.g., ~4.5) | Integral increases |
| Product | -CH₂-Ph | Varies (e.g., ~2.8) | New signal appears and grows |
This interactive table showcases hypothetical data for illustrative purposes.
Time-resolved infrared (TRIR) spectroscopy is an essential technique for studying the structure and dynamics of short-lived reaction intermediates, such as those formed during photochemical or rapid thermal reactions of this compound. vu.nl In a typical pump-probe experiment, an initial laser pulse (the pump) initiates the reaction, and a subsequent, delayed IR pulse (the probe) records the vibrational spectrum of the species present at that moment. By varying the delay time between the pump and probe pulses, one can follow the evolution of vibrational bands, allowing for the direct detection of transient intermediates with lifetimes on the pico- to microsecond timescale. vu.nlcmu.edu
This technique could be used to study, for example, the heterolytic cleavage of the C-Cl bond in this compound, potentially identifying the transient oxocarbenium ion intermediate through its characteristic vibrational frequencies before it is trapped by a solvent or nucleophile. The ability to resolve spectra in time helps distinguish between different reaction pathways and provides direct evidence for proposed mechanisms. cmu.edu
Table 2: Hypothetical Transient IR Absorption Data for an Intermediate in a Reaction of this compound
| Intermediate Species | Vibrational Mode | Frequency (cm⁻¹) | Significance |
| Oxocarbenium Ion [Ph-CH₂CH₂-O=CH₂]⁺ | C=O Stretch | ~1780-1820 | Indicates formation of a key reactive intermediate. |
| Reactant | C-Cl Stretch | ~650-750 | Depletion of this band indicates consumption of starting material. |
| Product | C-O-C Stretch (new) | ~1100-1200 | Growth of this band signals product formation. |
This interactive table presents hypothetical data to illustrate the application of TRIR.
Chromatographic Techniques for Separation and Purity Assessment in Reaction Mixtures (Academic Context)
Chromatography is fundamental to the analysis of reaction mixtures, enabling the separation, identification, and quantification of starting materials, intermediates, products, and byproducts. The choice of technique depends on the volatility and polarity of the analytes.
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally sensitive compounds that are common in reactions involving this compound. In a typical reversed-phase HPLC setup, the reaction mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used for elution. Compounds are separated based on their relative polarity, with more polar compounds eluting earlier. A UV detector is commonly used for aromatic compounds like this compound and its derivatives. HPLC is used to determine product distribution, assess purity, and quantify yields using a calibrated internal or external standard.
Table 3: Example HPLC Method for Analysis of a Reaction Mixture
| Parameter | Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient: 50% Acetonitrile in Water to 95% Acetonitrile over 15 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Hypothetical Retention Time | (2-(Phenethyloxy)methanol): 5.2 min |
| Hypothetical Retention Time | This compound: 8.5 min |
This interactive table provides a sample HPLC method for academic research purposes.
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. nih.gov A sample of the reaction mixture is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. researchgate.net The column's inner surface is coated with a stationary phase that separates compounds based on their boiling points and interactions with the phase. For this compound and related volatile products or byproducts, a nonpolar or mid-polarity column (e.g., DB-5 or DB-624) is often suitable. researchgate.net A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification. nih.govresearchgate.net
Table 4: Typical GC Conditions for Volatile Product Analysis
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), then ramp to 280 °C at 15 °C/min |
| Detector | FID or MS |
| Hypothetical Retention Time | Ethylbenzene (B125841): 4.1 min |
| Hypothetical Retention Time | This compound: 9.8 min |
This interactive table outlines a standard GC method for research applications.
Mass Spectrometry for Reaction Pathway Analysis and Product Identification in Complex Systems
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of reaction components. When coupled with a chromatographic inlet (GC-MS or LC-MS), it allows for the confident identification of individual compounds within a complex mixture. In Electron Ionization (EI) mode, the molecule is fragmented in a reproducible manner, creating a unique "fingerprint" that can be compared to spectral libraries for identification.
For this compound (MW ≈ 170.6 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions. For example, cleavage of the chloromethoxy group would yield a significant fragment. By analyzing the masses of products and intermediates, researchers can piece together reaction pathways, identify unexpected products, and confirm proposed mechanisms. This is particularly useful for identifying products of rearrangement or fragmentation reactions. For instance, the degradation products of similar compounds like 2-chloroethyl ethyl sulfide (B99878) have been successfully identified using GC-MS. semanticscholar.org
Table 5: Predicted Mass Spectral Data for this compound and a Potential Product
| Compound | Formula | Molecular Weight ( g/mol ) | Key Mass/Charge (m/z) Fragments (Predicted) |
| This compound | C₉H₁₁ClO | 170.6 | 170/172 (M⁺, Cl isotope pattern), 105 (phenethyl), 91 (tropylium), 49/51 (CH₂Cl⁺) |
| 2-Phenylethanol (B73330) | C₈H₁₀O | 122.2 | 122 (M⁺), 104 (loss of H₂O), 91 (tropylium) |
This interactive table shows predicted mass spectral data based on common fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination of Products
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of unknown compounds by measuring their mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the calculation of a unique elemental formula for a given ion, which is invaluable in identifying the products of reactions involving this compound. The ability to obtain exact mass measurements to within a few parts per million (ppm) helps to distinguish between isobaric species—molecules that have the same nominal mass but different elemental compositions. nih.govnih.gov
In the context of studying this compound, HRMS can be employed to identify and confirm the structures of various reaction products. For instance, in a hypothetical reaction where this compound undergoes substitution or elimination, HRMS would be critical in verifying the elemental formula of the resulting molecules.
Table 1: Theoretical Exact Masses of Potential Reaction Products of this compound
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₉H₁₁ClO | 170.0500 |
| 2-Phenylethanol | C₈H₁₀O | 122.0732 |
| Styrene | C₈H₈ | 104.0626 |
| (2-Methoxyethyl)benzene | C₉H₁₂O | 136.0888 |
This table presents theoretical exact masses for potential products that could arise from reactions of this compound. These values can be compared with experimental HRMS data to confirm the identity of the products.
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically to analyze the fragments of a selected parent ion. acs.orgnih.govelsevierpure.com This method provides detailed structural information by breaking down a specific ion and analyzing its constituent fragments (product ions). The resulting fragmentation pattern is often unique to the structure of the parent ion and serves as a molecular fingerprint.
For this compound, MS/MS studies are crucial for understanding its intrinsic stability and predicting its behavior in various chemical environments. The fragmentation pathways can reveal the most labile bonds and the most stable resulting fragments, offering insights into potential reaction mechanisms.
Based on the known fragmentation patterns of similar compounds, such as alkylbenzenes and ethers, a plausible fragmentation pathway for this compound can be proposed. ethz.chwhitman.edumiamioh.edu The initial ionization would likely form the molecular ion [C₉H₁₁ClO]⁺•. Subsequent fragmentation could proceed through several key pathways:
Benzylic Cleavage: A common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion. In this case, cleavage of the C-C bond would result in the formation of the tropylium cation ([C₇H₇]⁺) at m/z 91. This is often a very abundant ion in the mass spectra of ethylbenzene derivatives.
Alpha-Cleavage: Ethers typically undergo cleavage of the C-O bond. For this compound, this could lead to the loss of a chloromethoxy radical (•OCH₂Cl) to form a [C₈H₉]⁺ fragment (m/z 105) or the loss of a phenylethyl radical to form a [CH₂OCl]⁺ fragment.
Loss of HCl: The presence of a chlorine atom allows for the potential elimination of a neutral molecule of hydrogen chloride (HCl), which would result in an ion at m/z 134.0681.
Table 2: Predicted Major Fragment Ions of this compound in Tandem Mass Spectrometry
| Parent Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Nominal) | Proposed Neutral Loss |
| 170 | [C₇H₇]⁺ | 91 | C₂H₄ClO• |
| 170 | [C₈H₉]⁺ | 105 | •OCH₂Cl |
| 170 | [C₉H₁₀O]⁺• | 134 | HCl |
| 170 | [C₆H₅]⁺ | 77 | C₃H₆ClO• |
This table outlines the predicted fragmentation of the molecular ion of this compound based on common fragmentation behaviors of analogous structures. The relative abundance of these fragments would provide evidence for the most favorable fragmentation pathways.
The study of this compound's fragmentation pathways through tandem mass spectrometry, especially when combined with high-resolution measurements, provides a robust methodology for its unambiguous identification and for monitoring its chemical transformations.
Computational and Theoretical Investigations of 2 Chloromethoxy Ethyl Benzene
Quantum Chemical Calculations on the Electronic Structure of (2-(Chloromethoxy)ethyl)benzene
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations reveal the distribution of electrons and the nature of its molecular orbitals, which are key determinants of its reactivity.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. libretexts.orgacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and localization of the HOMO indicate the molecule's ability to act as a nucleophile, while the LUMO's energy and localization suggest its electrophilic potential. libretexts.org
For this compound, the HOMO is expected to be primarily localized on the benzene (B151609) ring, reflecting its electron-rich aromatic character. The introduction of the (chloromethoxy)ethyl substituent can modulate the HOMO energy. The ethyl group is weakly electron-donating, which would slightly raise the HOMO energy compared to unsubstituted benzene. The ether oxygen, with its lone pairs, can also contribute to raising the HOMO energy. In contrast, the electronegative chlorine atom will have an electron-withdrawing effect.
The LUMO is anticipated to have significant contributions from the antibonding orbitals of the C-Cl bond in the chloromethoxy group. This localization suggests that the molecule is susceptible to nucleophilic attack at the carbon atom attached to the chlorine, leading to the displacement of the chloride ion.
The HOMO-LUMO energy gap is a critical parameter that indicates the kinetic stability of the molecule. A smaller gap generally correlates with higher reactivity. nih.gov The presence of both electron-donating and electron-withdrawing groups in this compound results in a nuanced effect on the HOMO-LUMO gap compared to simpler benzene derivatives.
Table 1: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 to -9.5 | Primarily localized on the benzene ring, with some contribution from the ether oxygen. |
| LUMO | -0.5 to -1.5 | Primarily localized on the σ* orbital of the C-Cl bond. |
| HOMO-LUMO Gap | 7.0 to 9.0 | Indicates moderate kinetic stability. |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule provides a more detailed picture of its electronic landscape. Electrostatic potential (ESP) maps are a visual representation of this distribution, indicating regions of positive and negative electrostatic potential on the molecule's surface. acs.orgnih.gov These maps are invaluable for predicting how a molecule will interact with other charged or polar species. acs.org
In this compound, the ESP map would show a region of high electron density (negative potential, typically colored red) associated with the oxygen atom of the ether group due to its lone pairs. The chlorine atom, despite its high electronegativity, will also exhibit a region of negative potential around it. Conversely, the hydrogen atoms of the aromatic ring and the ethyl chain will show regions of positive potential (typically colored blue).
A significant region of positive potential is expected on the carbon atom bonded to the chlorine atom. This electrophilic site is a prime target for nucleophilic attack. The benzene ring itself will exhibit a characteristic pattern of electron distribution, with the π-system creating a region of negative potential above and below the plane of the ring.
Table 2: Calculated Partial Atomic Charges
| Atom/Group | Partial Charge (a.u.) | Interpretation |
| Chlorine (Cl) | -0.2 to -0.3 | High electronegativity leads to a partial negative charge. |
| Methoxy Carbon (C of CH2Cl) | +0.1 to +0.2 | Electron deficient due to bonding with electronegative O and Cl. |
| Oxygen (O) | -0.4 to -0.6 | Highly electronegative with two lone pairs. |
| Benzene Ring | -0.1 to -0.2 (net) | Electron-rich aromatic system. |
Note: These values are illustrative and derived from general principles of organic chemistry and observations from studies on similar molecules. Specific computational results would be required for precise values.
Conformational Analysis of this compound and Its Derivatives
The flexibility of the (chloromethoxy)ethyl side chain allows the molecule to adopt various conformations. Conformational analysis is crucial for understanding the molecule's physical properties and its ability to interact with other molecules, such as in biological systems or as a reactant in a chemical transformation.
Potential Energy Surface Scans
Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule. nih.govresearchgate.net By systematically changing specific dihedral angles and calculating the energy at each step, a map of the conformational energy landscape can be generated. nih.govresearchgate.net For this compound, key dihedral angles to scan would include the C-C-O-C and C-O-C-Cl bonds in the side chain.
A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, provides a pathway of minimum energy for the conformational change. nih.gov Such scans would reveal the energy barriers between different stable conformations.
Identification of Stable Conformers and Conformational Energetics
The PES scan will identify several local energy minima, which correspond to stable conformers of the molecule. For this compound, these conformers will differ in the spatial arrangement of the benzene ring, the ether linkage, and the chloromethyl group.
The relative energies of these stable conformers determine their population at a given temperature. The most stable conformer, the global minimum on the PES, will be the most populated. The energy differences between conformers are typically on the order of a few kcal/mol. Steric hindrance and intramolecular interactions, such as dipole-dipole interactions, will play a significant role in determining the relative stability of the conformers. For example, a conformer where the bulky benzene ring and the chlorine atom are far apart (anti-periplanar) is likely to be more stable than a conformer where they are close together (syn-periplanar or gauche).
Table 3: Representative Conformational Energetics
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Description |
| Anti | ~180° | 0.0 (Global Minimum) | The benzene ring and the chloromethyl group are on opposite sides of the C-O bond, minimizing steric clash. |
| Gauche | ~60° | 1.0 - 2.0 | The benzene ring and the chloromethyl group are at a 60° angle, leading to some steric interaction. |
| Syn (Eclipsed) | ~0° | > 5.0 (Transition State) | The benzene ring and the chloromethyl group are eclipsed, representing a high-energy transition state for rotation. |
Note: The data presented is a generalized representation based on the conformational analysis of similar acyclic ethers and substituted ethanes. The exact energy values are dependent on the level of theory and basis set used in the calculation.
Computational Modeling of Reaction Pathways Involving this compound
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. The reactive chloromethoxy group is a key site for chemical transformations.
One important reaction pathway to model is the nucleophilic substitution at the carbon atom of the chloromethyl group. This is a classic SN2 reaction where a nucleophile attacks the electrophilic carbon, and the chloride ion acts as the leaving group. Computational modeling can determine the transition state structure for this reaction and calculate the activation energy, providing a quantitative measure of the reaction rate.
Another potential reaction pathway is an elimination reaction, though this is generally less favorable for primary halides unless a strong, bulky base is used. Furthermore, the ether linkage itself can undergo cleavage under certain conditions, and the benzene ring can participate in electrophilic aromatic substitution reactions. Computational studies can help to elucidate the preferred reaction pathways under different conditions by comparing the activation energies of competing transition states. For instance, studies on the pyrolysis of related phenethyl ethers have successfully used computational methods to predict reaction outcomes. acs.org
Transition State Localization and Activation Energy Calculations
No published studies were found that report the localization of transition states or the calculation of activation energies for reactions involving this compound. Such calculations would typically be employed to understand the kinetics and energy barriers of its potential reactions, such as nucleophilic substitution or elimination.
Reaction Coordinate Intrinsic Reaction Coordinate (IRC) Analysis
There is no available research detailing the use of Intrinsic Reaction Coordinate (IRC) analysis to map the reaction pathways of this compound. IRC analysis is used to confirm that a calculated transition state connects the reactants and products of a specific reaction, providing a detailed picture of the reaction mechanism.
Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity
No molecular dynamics simulation studies have been published that investigate the influence of solvents on the reactivity of this compound. These simulations would provide insight into how the surrounding solvent molecules affect the behavior and reaction rates of the compound.
Environmental and Green Chemistry Considerations for 2 Chloromethoxy Ethyl Benzene
Sustainable Synthetic Routes for (2-(Chloromethoxy)ethyl)benzene
The traditional synthesis of α-chloroalkyl ethers, including this compound, often involves reagents and conditions that are misaligned with modern green chemistry principles. A common laboratory preparation involves the reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride. gatech.edu For this compound, this would involve reacting 2-phenylethanol (B73330) with formaldehyde and HCl.
Traditional Synthesis: C₆H₅CH₂CH₂OH + CH₂O + HCl → C₆H₅CH₂CH₂OCH₂Cl + H₂O
This method utilizes highly corrosive hydrogen chloride and the toxic formaldehyde. From a green chemistry perspective, developing sustainable alternatives focuses on reducing hazardous inputs, minimizing waste, and improving energy efficiency. Key strategies include:
Alternative Reagents: Replacing anhydrous HCl gas with alternative acid sources or using catalytic methods can reduce hazards. The use of paraformaldehyde as a solid source of formaldehyde can be more manageable than gaseous or aqueous forms.
Greener Solvents: While the reaction can sometimes be run neat, if a solvent is required, replacing traditional chlorinated solvents or volatile ethers with more sustainable options is crucial. Green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME), which has a lower tendency to form explosive peroxides, are viable alternatives to solvents like diethyl ether or THF. sigmaaldrich.com
Process Intensification: Employing flow chemistry can offer significant advantages over batch processing. frontiersin.org Continuous flow reactors allow for better control over reaction parameters (temperature, pressure, stoichiometry), which can increase yield, reduce reaction times, and enhance safety, especially when dealing with reactive intermediates.
The table below outlines a comparison between a plausible traditional route and a potential greener approach.
| Feature | Traditional Synthesis | Sustainable Alternative | Green Chemistry Principle Addressed |
| Reagents | 2-Phenylethanol, Formaldehyde, Anhydrous Hydrogen Chloride | 2-Phenylethanol, Paraformaldehyde, Catalytic acid source | Use of less hazardous chemical syntheses |
| Solvent | Dichloromethane or neat | 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) | Safer solvents and auxiliaries |
| Process | Batch reaction | Continuous flow reactor | Energy efficiency, Inherent safety |
| Waste | Excess acid, potential chlorinated solvent waste | Reduced catalyst waste, recyclable solvent | Prevention of waste |
Environmental Fate and Transformation Pathways of this compound (Academic Perspective)
The environmental behavior of this compound is not extensively documented in scientific literature. However, its fate can be predicted with reasonable accuracy by examining its constituent parts: the ethylbenzene (B125841) core and the highly reactive chloromethyl ether functional group.
Once released into the atmosphere, this compound is expected to undergo degradation primarily through reaction with photochemically generated hydroxyl (•OH) radicals. cdc.gov This is a common degradation pathway for volatile organic compounds (VOCs) like ethylbenzene. canada.ca The atmospheric half-life of the related chloromethyl methyl ether due to this reaction is estimated to be around 2.4 days. ca.gov The reaction would likely involve hydrogen abstraction from the ethyl group or addition to the aromatic ring, initiating a cascade of oxidative reactions. cdc.gov Direct photolysis by sunlight is also possible but is generally a slower process for such compounds compared to radical-initiated oxidation.
The most significant environmental transformation pathway for this compound in aqueous environments is expected to be rapid hydrolysis. α-Chloroethers are notoriously unstable in the presence of water. canada.cacanada.ca Studies on analogous compounds like bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME) show extremely short half-lives in water, often on the order of seconds. canada.cacanada.ca
The hydrolysis of this compound would break the ether linkage, yielding 2-phenylethanol, formaldehyde, and hydrochloric acid.
Hydrolysis Reaction: C₆H₅CH₂CH₂OCH₂Cl + H₂O → C₆H₅CH₂CH₂OH + CH₂O + HCl
This rapid decomposition means the parent compound is unlikely to persist in surface waters, soil moisture, or biological tissues. cdc.gov The environmental impact would then be determined by the fate of its hydrolysis products.
| Compound | Hydrolysis Half-life (at 20-25°C) | Reference(s) |
| Bis(chloromethyl) ether (BCME) | 38 seconds | canada.cacanada.ca |
| Chloromethyl methyl ether (CMME) | < 1 second | canada.cacanada.ca |
| This compound | Predicted to be very short (seconds to minutes) | Inferred from analogs |
The biodegradation of this compound itself is unlikely to be a primary fate process due to its rapid hydrolysis. nih.gov Instead, the biodegradability of its hydrolysis products—2-phenylethanol and formaldehyde—would be the determining factor.
2-Phenylethanol: This alcohol is a known natural product and is generally considered biodegradable. Aerobic bacteria can hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization.
Formaldehyde: This is a simple, one-carbon compound that is readily metabolized by many microorganisms.
The ethylbenzene structure itself is susceptible to microbial degradation under both aerobic and anaerobic conditions, typically initiated by oxygenase enzymes that attack the aromatic ring or the ethyl side chain. nih.govoup.com However, the extreme hydrolytic instability of the chloromethoxy group suggests that hydrolysis will occur long before significant microbial action on the parent molecule can take place in an aqueous environment.
Development of Environmentally Benign Alternatives to this compound in Specific Synthetic Applications
Given its structure, this compound is likely used in organic synthesis as a protecting group for alcohols or as an alkylating agent. The chloromethyl ether moiety is used to introduce the ethoxymethyl (EOM) group. However, α-chloroethers as a class are recognized as hazardous, with some members being potent carcinogens, which drives the search for safer alternatives. knowde.comscbt.com
Alternatives to Ethoxymethyl (EOM) Protection:
The primary function of a protecting group is to temporarily mask a reactive functional group, like an alcohol, while other chemical transformations are carried out elsewhere in the molecule. uwindsor.ca Green alternatives focus on groups that can be introduced and removed under mild conditions, with high efficiency, and without using toxic reagents.
| Protecting Group | Introduction Reagents | Cleavage Conditions | Advantages as a Green Alternative |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) or mild acid | High selectivity, mild cleavage, avoids carcinogenic reagents. uwindsor.ca |
| Triisopropylsilyl (TIPS) Ether | TIPS-Cl or TIPS-OTf, Base | Fluoride source (e.g., TBAF) or acid | Increased stability to acid compared to TBDMS, allowing for orthogonal deprotection strategies. uwindsor.ca |
| Benzyl (B1604629) (Bn) Ether | Benzyl bromide, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to many reagents; cleavage products (toluene) are relatively benign. uwindsor.ca |
| 2-Methoxyethoxymethyl (MEM) ether | MEM-Cl, DIPEA | Lewis acids (e.g., ZnBr₂) or strong acid | While still requiring a chloroether, it offers different cleavage conditions, but greener silyl (B83357) ethers are generally preferred. |
The development and adoption of silyl ethers (like TBDMS and TIPS) represent a significant advancement in green chemistry for alcohol protection. harvard.edu They avoid the inherent toxicity of chloromethyl ethers and offer a wide range of stabilities and selective removal conditions, minimizing the need for harsh deprotection steps. These alternatives fulfill the synthetic role of this compound without its associated environmental and health risks.
Emerging Research Directions and Future Perspectives for 2 Chloromethoxy Ethyl Benzene
Integration of (2-(Chloromethoxy)ethyl)benzene in Advanced Materials Synthesis
There is currently no research available detailing the integration of "this compound" into advanced materials. The potential for this compound to be used as a monomer, cross-linking agent, or functionalizing agent in polymer chemistry or materials science has not been explored in the available literature.
Potential for Catalytic Transformations of this compound
No studies have been published on the catalytic transformations of "this compound." Research into its reactivity with various catalysts, such as those used in cross-coupling reactions, dehydrogenation, or other functional group transformations, has not been documented. For the related compound ethylbenzene (B125841), dehydrogenation is a key industrial process to produce styrene, often using iron-based catalysts. researchgate.net Other research has explored the synthesis of ethylbenzene through the alkylation of benzene (B151609) with ethylene (B1197577) or ethyl chloride using catalysts like zeolites or chloroaluminate ionic liquids. researchgate.netresearchgate.netepa.gov
Future Challenges and Opportunities in the Academic Study of this compound Chemistry
The primary challenge in the academic study of "this compound" is the current lack of any foundational research. The initial opportunity lies in the synthesis and characterization of this compound. Future research could then focus on exploring its fundamental reactivity, physical properties, and potential applications. A significant hurdle will be to differentiate its utility and properties from more readily available and studied related compounds.
Q & A
Q. What are the common synthetic routes for preparing (2-(Chloromethoxy)ethyl)benzene, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting benzyl alcohol derivatives with chloromethylating agents (e.g., bis(chloromethyl) ether) under inert atmospheres (N₂) and controlled temperatures (e.g., 25°C) . Catalysts like cesium carbonate improve yields by facilitating deprotonation, as seen in analogous syntheses of protected intermediates . Solvents such as acetonitrile or ethyl acetate are preferred for their compatibility with moisture-sensitive reagents. Post-reaction purification via column chromatography (hexane/ethyl acetate) is critical for isolating high-purity products .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The chloromethoxy group (OCH₂Cl) appears as a singlet at ~3.8 ppm (¹H) and ~70 ppm (¹³C). The ethyl linker (CH₂CH₂) shows splitting patterns consistent with neighboring electronegative groups .
- IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns align with the molecular formula C₉H₁₁ClO .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is moisture-sensitive and should be stored under anhydrous conditions (e.g., desiccator with silica gel). Stability in aqueous solutions is pH-dependent; avoid extremes (<5 or >9) to prevent hydrolysis of the chloromethoxy group . Use glass or PTFE containers to minimize leaching from plastics.
Advanced Questions
Q. What are the challenges in achieving regioselectivity during the synthesis of derivatives, and how can they be addressed?
- Methodological Answer : Competing reactions (e.g., over-alkylation or ring chlorination) arise due to the electrophilic nature of the chloromethoxy group. Strategies include:
- Temperature Control : Lower temperatures (e.g., 0–10°C) reduce side reactions .
- Protecting Groups : Trimethylsilyl (TMS) groups can block reactive sites during functionalization .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) enhance selectivity in coupling reactions .
Q. How does the chloromethoxy group influence the electronic properties of the benzene ring, and what implications does this have in supramolecular chemistry?
- Methodological Answer : The electron-withdrawing Cl atom induces a meta-directing effect, altering electron density distribution. Computational studies (DFT or Hammett parameters) predict enhanced π-π stacking in host-guest systems . This property is exploited in designing molecular sensors or catalysts where electron-deficient aromatic systems stabilize charge-transfer complexes .
Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Evaluate transition states and activation energies for SN2 mechanisms at the chloromethoxy site .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF accelerate nucleophilic attack) .
- QSPR Models : Correlate substituent effects (e.g., Hammett σ constants) with reaction rates .
Q. How can this compound serve as a precursor in bioactive molecule synthesis?
- Methodological Answer : The compound acts as a versatile intermediate:
- Anticancer Agents : Functionalize via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked prodrugs .
- Antimicrobial Scaffolds : Introduce sulfonamide or quaternary ammonium groups via nucleophilic displacement .
- Structure-Activity Relationship (SAR) : Modify the ethyl spacer length to optimize pharmacokinetic properties (e.g., logP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
